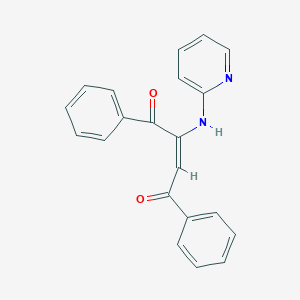![molecular formula C23H17N3O2S2 B492406 N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)[1,1'-biphenyl]-4-sulfonamide](/img/structure/B492406.png)
N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)[1,1'-biphenyl]-4-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-[1,1’-biphenyl]-4-sulfonamide is a complex organic compound that belongs to the class of imidazo[2,1-b]thiazole derivatives. These compounds are known for their wide range of biological activities, including anticancer, antifungal, and antiviral properties . The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-[1,1’-biphenyl]-4-sulfonamide typically involves multi-step reactions. One common method includes the condensation of 2-aminobenzothiazole with various aldehydes under acidic conditions to form the imidazo[2,1-b]thiazole core . This core is then further functionalized through a series of reactions, including sulfonation and coupling with biphenyl derivatives .
Industrial Production Methods
Industrial production of this compound often employs microwave-assisted synthesis to enhance reaction rates and yields. This method is advantageous due to its efficiency and reduced reaction times . The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-[1,1’-biphenyl]-4-sulfonamide undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions are common, where nucleophiles like amines or thiols replace existing functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Amines, thiols, and other nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions include various functionalized derivatives of the original compound, which can exhibit different biological activities .
Applications De Recherche Scientifique
N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-[1,1’-biphenyl]-4-sulfonamide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-[1,1’-biphenyl]-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access . This inhibition can lead to the disruption of critical biological pathways, ultimately resulting in cell death or reduced cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Levamisole: An imidazo[2,1-b]thiazole derivative known for its immunostimulatory and anticancer properties.
Benzothiazole derivatives: Known for their antimicrobial and anticancer activities.
Imidazo[2,1-b][1,3]thiazoles: Studied for their potential as enzyme inhibitors and anticancer agents.
Uniqueness
N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-[1,1’-biphenyl]-4-sulfonamide stands out due to its unique biphenyl-sulfonamide structure, which imparts distinct biological activities and enhances its potential as a therapeutic agent .
Propriétés
Formule moléculaire |
C23H17N3O2S2 |
|---|---|
Poids moléculaire |
431.5g/mol |
Nom IUPAC |
N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-4-phenylbenzenesulfonamide |
InChI |
InChI=1S/C23H17N3O2S2/c27-30(28,21-12-8-18(9-13-21)17-4-2-1-3-5-17)25-20-10-6-19(7-11-20)22-16-26-14-15-29-23(26)24-22/h1-16,25H |
Clé InChI |
GUAYVWGQCZXZQX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)C4=CN5C=CSC5=N4 |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)C4=CN5C=CSC5=N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-methyl-1-[10-(2-methyl-1H-benzimidazol-1-yl)-4,6-decadiynyl]-1H-benzimidazole](/img/structure/B492330.png)

![9-[(2-Propynylcarbamoyl)methyl]-2,3-(naphthalene-1,8-diyl)-4a-azonia-4,9-diaza-9H-fluorene](/img/structure/B492334.png)
![15-methyl-3,4-diaza-15-azoniaheptacyclo[17.7.1.02,18.04,16.05,14.07,12.023,27]heptacosa-1(26),2,5,7,9,11,13,15,17,19,21,23(27),24-tridecaene](/img/structure/B492335.png)
![8-methyl-3-[(3,4,5-trimethoxybenzoyl)oxy]-8-azabicyclo[3.2.1]octane-3-carboxylicacid](/img/structure/B492336.png)

![2-ethyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B492338.png)



![3-oxo-1H,3H,4H-pyrido[2,1-c][1,4]oxazin-5-ium](/img/structure/B492348.png)

![2-chloro-N-[2-(1H-pyrrol-1-yl)ethyl]acetamide](/img/structure/B492350.png)
![1-[1-(4-bromophenyl)vinyl]pyridinium](/img/structure/B492353.png)
